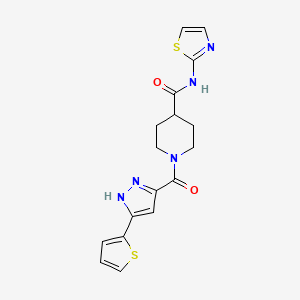

N-(thiazol-2-yl)-1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(1,3-thiazol-2-yl)-1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S2/c23-15(19-17-18-5-9-26-17)11-3-6-22(7-4-11)16(24)13-10-12(20-21-13)14-2-1-8-25-14/h1-2,5,8-11H,3-4,6-7H2,(H,20,21)(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRYHRZZNDEWSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=NNC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(thiazol-2-yl)-1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, highlighting its antimicrobial, anticancer, and enzyme inhibitory properties.

Synthesis and Characterization

The synthesis of N-(thiazol-2-yl)-1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide typically involves multi-step reactions. Key steps include the formation of the thiazole and pyrazole rings, followed by their coupling with piperidine derivatives. The reaction conditions often employ solvents like ethanol or dimethylformamide (DMF), along with catalysts such as triethylamine or potassium carbonate to enhance yields.

Synthetic Route Example

- Formation of Thiazole : React 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine with thiocarbamide in refluxing acetone.

- Formation of Pyrazole : Condense appropriate thiophene derivatives with hydrazine derivatives.

- Final Coupling : Combine the thiazole and pyrazole intermediates with piperidine under controlled conditions.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated for several derivatives.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Bactericidal |

| 10 | 0.35 | 0.40 | Bactericidal |

| 13 | 0.50 | 0.55 | Bacteriostatic |

These compounds showed potent activity against Staphylococcus aureus and Staphylococcus epidermidis, with compound 7b being the most active derivative .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro assays indicated that it could inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Case Study:

A study evaluated the effects of N-(thiazol-2-yl)-1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide on human cancer cell lines, revealing IC50 values ranging from 15 to 30 µM, indicating moderate potency against tested tumor cells .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific kinases involved in various signaling pathways. For instance, its interaction with PfGSK3 and PfPK6 kinases was assessed, showing promising inhibitory effects with IC50 values below 100 nM.

| Kinase | IC50 (nM) |

|---|---|

| PfGSK3 | 80 |

| PfPK6 | 90 |

These findings suggest that this compound could serve as a lead for developing new therapeutic agents targeting these kinases .

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis of N-(thiazol-2-yl)-1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide typically involves multi-step reactions. The process includes:

- Formation of the Pyrazole Ring : This is often achieved through the reaction of thiophenes with hydrazine derivatives.

- Thiazole Introduction : The thiazole moiety can be introduced via cyclization reactions involving appropriate precursors.

- Piperidine Derivation : The piperidine ring is constructed through amide bond formation with carboxylic acid derivatives.

The overall synthetic pathway may vary depending on the specific substituents used, but it generally requires careful optimization to ensure high yields and purity.

Biological Activities

The compound exhibits a range of biological activities, making it a subject of extensive research. Key findings include:

- Anticancer Properties : Studies have shown that derivatives containing thiazole and pyrazole rings exhibit significant anticancer activity, with some compounds demonstrating efficacy against various cancer cell lines .

- Anti-inflammatory Effects : Research indicates that compounds similar to N-(thiazol-2-yl)-1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide possess anti-inflammatory properties, potentially useful in treating conditions like arthritis .

- Antimicrobial Activity : This compound has been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Case Studies

Several studies have documented the applications of similar compounds in various fields:

- Anticancer Research :

- Anti-inflammatory Studies :

- Antimicrobial Efficacy :

Comparative Data Table

The following table summarizes the biological activities reported for N-(thiazol-2-yl)-1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide and related compounds:

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The compound’s uniqueness lies in its thiophene-pyrazole hybrid structure, distinguishing it from analogs such as:

- Dasatinib (BMS-354825) : A clinically approved tyrosine kinase inhibitor containing a thiazole-carboxamide core but substituted with a pyrimidine and piperazinyl group instead of thiophene-pyrazole .

- Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives : These analogs lack the piperidine-4-carboxamide and thiophene-pyrazole groups but share the thiazole-carboxylate backbone, emphasizing the role of pyridinyl substituents in target binding .

- CDK7 inhibitors from : These derivatives incorporate acrylamide and pyridinyl groups but omit the piperidine and thiophene motifs, highlighting structural diversity in kinase-targeting scaffolds .

Table 1: Structural and Functional Comparisons

*Molecular weights estimated based on structural formulas.

Patent and Therapeutic Landscape

- However, the absence of acrylamide groups in the target compound may alter its binding kinetics .

- Dasatinib: Approved for clinical use, underscoring the therapeutic viability of thiazole-carboxamide scaffolds. The target compound’s novel thiophene-pyrazole hybrid could address resistance mechanisms or improve pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.